
Technical Guide: Structure Elucidation of 1-(1-
Isobutylpiperidin-4-YL)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
1-(1-Isobutylpiperidin-4-YL)-N-

methylmethanamine

Cat. No.: B1289509 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Comprehensive, publicly accessible spectroscopic data (NMR, IR, MS) and

detailed experimental protocols specifically for "1-(1-Isobutylpiperidin-4-YL)-N-
methylmethanamine" (CAS No. 887405-46-1) are not readily available in peer-reviewed

literature or spectral databases. This guide, therefore, presents a predictive analysis based on

established synthetic routes and spectroscopic principles for structurally related compounds.

The methodologies and data herein provide a foundational framework for the synthesis and

characterization of the target molecule.

Introduction
1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine is a disubstituted piperidine derivative.

The piperidine scaffold is a key structural motif in many pharmacologically active compounds,

valued for its favorable physicochemical properties and ability to interact with a wide range of

biological targets.[1] This guide outlines a viable synthetic pathway and the expected analytical

data for the comprehensive structure elucidation of the title compound.

Molecular Structure:

IUPAC Name: 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine

CAS Number: 887405-46-1[2][3]
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Molecular Formula: C11H24N2[2][3]

Molecular Weight: 184.32 g/mol [2][3]

Synthetic Pathway
The synthesis of 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine can be efficiently

achieved through a multi-step process starting from commercially available precursors. A

common and effective strategy involves the initial synthesis of a piperidine core, followed by N-

alkylation. One plausible route is the reductive amination of N-Boc-4-piperidone, followed by

deprotection and subsequent reductive amination with isobutyraldehyde.[4]

A logical synthetic workflow is depicted below:
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Step 1: Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine Intermediate

Step 2: N-Alkylation

N-Boc-4-piperidone

tert-Butyl 4-((methylamino)methyl)piperidine-1-carboxylate

Reductive Amination
(Methylamine, NaBH(OAc)₃)

N-Methyl-1-(piperidin-4-yl)methanamine

Boc Deprotection
(Acidic Conditions, e.g., TFA or HCl)

1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine

Reductive Amination
(Isobutyraldehyde, NaBH(OAc)₃)

Click to download full resolution via product page

Caption: Proposed synthetic pathway for 1-(1-Isobutylpiperidin-4-YL)-N-
methylmethanamine.

Experimental Protocols
The following are representative protocols for the synthesis and spectroscopic analysis of 1-(1-
Isobutylpiperidin-4-YL)-N-methylmethanamine.
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3.1. Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine (Intermediate)

This procedure involves the reductive amination of N-Boc-4-piperidone with methylamine,

followed by the removal of the Boc protecting group.[4]

Materials: N-Boc-4-piperidone, methylamine (solution in THF), sodium triacetoxyborohydride

(NaBH(OAc)₃), dichloromethane (DCM), trifluoroacetic acid (TFA) or hydrochloric acid (HCl)

in dioxane, sodium bicarbonate, anhydrous magnesium sulfate.

Procedure:

Dissolve N-Boc-4-piperidone in anhydrous DCM.

Add methylamine solution and stir at room temperature.

Slowly add sodium triacetoxyborohydride to the mixture and continue stirring until the

reaction is complete (monitored by TLC or LC-MS).

Quench the reaction with saturated aqueous sodium bicarbonate solution.

Separate the organic layer, extract the aqueous layer with DCM, combine the organic

layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

[1]

Dissolve the crude intermediate in DCM and add an excess of TFA or HCl in dioxane.

Stir at room temperature until deprotection is complete.

Concentrate the mixture under reduced pressure, then neutralize with a base to obtain the

free amine product.[1]

3.2. Synthesis of 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine

This final step involves the N-alkylation of the piperidine nitrogen via reductive amination.

Materials: N-Methyl-1-(piperidin-4-yl)methanamine, isobutyraldehyde, sodium

triacetoxyborohydride, DCM, sodium bicarbonate, anhydrous magnesium sulfate.
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Procedure:

Dissolve N-Methyl-1-(piperidin-4-yl)methanamine in anhydrous DCM.

Add isobutyraldehyde and stir at room temperature.

Slowly add sodium triacetoxyborohydride and continue stirring until completion.

Work up the reaction as described in step 3.1.4.

The crude product can be purified by column chromatography on silica gel.

3.3. Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be

recorded on a 400 or 500 MHz spectrometer. The sample should be dissolved in a

deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

Chemical shifts are reported in parts per million (ppm).[5]

Mass Spectrometry (MS): Mass spectra should be obtained using an electrospray ionization

(ESI) source in positive ion mode. This will provide the mass-to-charge ratio (m/z) of the

protonated molecule [M+H]⁺.[5]

Infrared (IR) Spectroscopy: IR spectra can be obtained using a Fourier-transform infrared

(FTIR) spectrometer, either as a neat film on a salt plate or using an attenuated total

reflectance (ATR) accessory.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1-(1-Isobutylpiperidin-4-
YL)-N-methylmethanamine based on its structure and data from analogous compounds.[6]

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 2.8 - 2.9 d 2H
Piperidine H-2, H-6

(equatorial)

~ 2.4 s 3H N-CH₃

~ 2.3 - 2.4 d 2H N-CH₂ (isobutyl)

~ 2.0 - 2.1 t 2H
Piperidine H-2, H-6

(axial)

~ 1.8 - 1.9 m 1H CH (isobutyl)

~ 1.6 - 1.7 m 2H
Piperidine H-3, H-5

(equatorial)

~ 1.4 - 1.5 m 1H Piperidine H-4

~ 1.2 - 1.3 m 2H
Piperidine H-3, H-5

(axial)

~ 0.8 - 0.9 d 6H CH(CH₃)₂ (isobutyl)

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)

Chemical Shift (δ) ppm Assignment

~ 65 - 70 N-CH₂ (isobutyl)

~ 55 - 60 Piperidine C-2, C-6

~ 50 - 55 CH₂-N (side chain)

~ 35 - 40 N-CH₃

~ 35 - 40 Piperidine C-4

~ 30 - 35 Piperidine C-3, C-5

~ 25 - 30 CH (isobutyl)

~ 20 - 25 CH(CH₃)₂ (isobutyl)
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Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Assignment

~ 3300 - 3400 Weak
N-H stretch (secondary amine,

if present as impurity)

2950 - 2800 Strong C-H stretch (alkane)

~ 2780 Medium C-H stretch (N-CH₃)

1470 - 1450 Medium C-H bend (methylene/methyl)

1380 - 1365 Medium C-H bend (methyl)

1150 - 1050 Medium C-N stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/z Assignment

185.2 [M+H]⁺ (protonated molecular ion)

142.1 [M - C₃H₇]⁺ (loss of isopropyl group)

98.1
[M - C₅H₁₁N]⁺ (fragmentation of the

isobutylpiperidine ring)

44.1 [CH₃NHCH₂]⁺ (fragmentation at the side chain)

Analytical Workflow
The following diagram illustrates a general workflow for the comprehensive structure

elucidation of the synthesized compound.
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Synthesis and Purification

Purity Assessment
(TLC, LC-MS, GC-MS)

Spectroscopic Analysis

¹H and ¹³C NMR Mass Spectrometry (ESI-MS) Infrared Spectroscopy (FTIR)

Data Interpretation and
Structure Confirmation

Elucidated Structure
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Caption: General workflow for the analytical characterization of the synthesized compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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